Trans-1-(Tert-Butoxycarbonyl)-3-Phenylpiperidine-4-Carboxylic Acid
Overview
Description
“Trans-1-(Tert-Butoxycarbonyl)-3-Phenylpiperidine-4-Carboxylic Acid” is a chemical compound with the molecular formula C17H23NO4 . It is a white to yellow solid .
Molecular Structure Analysis
The molecular weight of “Trans-1-(Tert-Butoxycarbonyl)-3-Phenylpiperidine-4-Carboxylic Acid” is 305.37 . The exact structure can be determined using techniques like NMR spectroscopy, but such data is not available in the current resources.Physical And Chemical Properties Analysis
This compound is a white to yellow solid . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available resources.Scientific Research Applications
Synthesis of Unnatural Amino Acids
Trans-1-(Tert-Butoxycarbonyl)-3-Phenylpiperidine-4-Carboxylic Acid has been utilized in the synthesis of various stereoisomers of unnatural amino acids. For example, a synthesis method for all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been developed, showcasing the compound's role in generating unnatural amino acids. This method allowed the production of either pure cis or trans acid and involved optical resolution through diastereomeric salt formation or chromatography on a chiral stationary phase. Ab initio calculations provided insights into the cis selectivity observed in the initial step of the synthesis (Bakonyi et al., 2013).
Crystal Structure Analysis
The compound has also been a subject of crystal structure analysis to understand conformational aspects, particularly in derivatives such as O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine. In this context, the study of the crystal structure was aimed at examining the role of N-methylation in determining peptide conformation. The analysis revealed that the conformation of the tert-butoxycarbonyl group was trans-trans, and the side chain had a folded conformation. The two phenyl rings in the structure were observed to be effectively perpendicular to one another, and a strong intermolecular O-H...O hydrogen bond was formed between the carboxylate hydroxyl group and the urethane carbonyl group (Jankowska et al., 2002).
Safety And Hazards
properties
IUPAC Name |
(3R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpiperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(15(19)20)14(11-18)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCTXOGRWQLHBK-KGLIPLIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trans-1-(Tert-Butoxycarbonyl)-3-Phenylpiperidine-4-Carboxylic Acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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